molecular formula C13H9N5O3 B14510022 2-Azido-N-(2-nitrophenyl)benzamide CAS No. 62993-27-5

2-Azido-N-(2-nitrophenyl)benzamide

Cat. No.: B14510022
CAS No.: 62993-27-5
M. Wt: 283.24 g/mol
InChI Key: KTJNPQKLDOCRRO-UHFFFAOYSA-N
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Description

2-Azido-N-(2-nitrophenyl)benzamide is a synthetic benzamide derivative incorporating a reactive azide functional group, making it a valuable multifunctional intermediate in organic and medicinal chemistry research. This compound is of significant interest for the construction of nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active molecules. The presence of the azide group allows this molecule to participate in click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used to efficiently create 1,2,3-triazole linkages, which are stable heterocycles found in compounds with a range of biological activities, including antitumor, antiviral, and antibacterial effects (citation:4). Furthermore, the benzamide core is a privileged structure in drug discovery. Structurally similar N-(2-nitrophenyl)benzamide compounds have been identified as inhibitors for various enzymes and have been investigated for properties such as anticonvulsant and antimicrobial activity (citation:3). Other benzamide derivatives have been developed as potent antagonists for targets like the HIV-1 Vif protein (citation:5) or as agents to overcome multidrug resistance in cancer cells by inhibiting efflux transporters (citation:8). Researchers can utilize this compound as a key precursor for generating diverse chemical libraries. Its reactivity facilitates the synthesis of complex molecules such as oxazoles, imidazoles, and other fused heterocyclic systems, which are invaluable for screening in drug discovery programs and for developing novel therapeutic agents (citation:4). This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

62993-27-5

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

2-azido-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N5O3/c14-17-16-10-6-2-1-5-9(10)13(19)15-11-7-3-4-8-12(11)18(20)21/h1-8H,(H,15,19)

InChI Key

KTJNPQKLDOCRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Azido N 2 Nitrophenyl Benzamide

Retrosynthetic Analysis of the Compound's Structure

A retrosynthetic analysis of 2-Azido-N-(2-nitrophenyl)benzamide reveals that the most logical disconnection is at the amide bond. This bond connects a 2-azidobenzoyl moiety and a 2-nitroaniline (B44862) moiety. Therefore, the primary synthetic strategy involves the preparation of these two precursor molecules, 2-azidobenzoic acid and 2-nitroaniline, followed by their coupling to form the final product.

Synthesis of Precursor Building Blocks

The successful synthesis of this compound is contingent on the efficient preparation of its precursor molecules. This section details the synthetic routes to 2-azidobenzoic acid and 2-nitroaniline derivatives.

Preparation of 2-Azidobenzoic Acid Derivatives

2-Azidobenzoic acid is a crucial intermediate in this synthesis. A common and effective method for its preparation starts from the readily available anthranilic acid. chemicalbook.comlookchem.com The synthesis involves a two-step diazotization-azidation reaction.

The first step is the diazotization of anthranilic acid using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C). chemicalbook.com This reaction converts the primary amino group into a diazonium salt. The subsequent step involves the reaction of the in-situ generated diazonium salt with sodium azide (B81097), which displaces the diazonium group to yield 2-azidobenzoic acid. chemicalbook.com

An alternative approach involves the use of 1-arylbenziodoxolones, which can react with the azide anion to produce the corresponding 2-azidobenzoic acids in moderate to high yields. arkat-usa.org

Starting MaterialReagentsKey IntermediatesProduct
Anthranilic Acid1. NaNO₂, HCl 2. NaN₃2-Carboxybenzenediazonium chloride2-Azidobenzoic Acid
Substituted Iodobenzoic Acids1. Oxone, Mesitylene 2. NaN₃1-ArylbenziodoxolonesSubstituted 2-Azidobenzoic Acids

Synthesis of 2-Nitroaniline Derivatives

The other key precursor, 2-nitroaniline, is commercially available but can also be synthesized through several methods. The industrial preparation typically involves the reaction of 2-nitrochlorobenzene with ammonia (B1221849) at elevated temperatures and pressures. wikipedia.orgprepchem.com

A laboratory-scale synthesis can be achieved through the nitration of acetanilide. wikipedia.org The acetylation of aniline (B41778) protects the amino group and directs the nitration to the para position. Subsequent hydrolysis of the acetamido group yields 4-nitroaniline. To obtain the ortho isomer, 2-nitroaniline, a multi-step process involving the sulfonation of aniline to block the para position, followed by nitration and subsequent removal of the sulfonic acid group, can be employed, increasing the yield of the desired 2-nitro isomer to 56%. wikipedia.orgchempanda.com

Another method involves the reaction of 2-chloronitrobenzene with substituted amines or anilines in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can provide good to excellent yields of N-substituted-2-nitroanilines. tandfonline.com

Starting MaterialReagentsKey Reaction TypeProduct
2-NitrochlorobenzeneAmmoniaNucleophilic Aromatic Substitution2-Nitroaniline
Aniline1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. H₂O, H⁺Electrophilic Aromatic Substitution, Hydrolysis4-Nitroaniline (major), 2-Nitroaniline (minor)
Aniline1. H₂SO₄ 2. HNO₃, H₂SO₄ 3. Steam DistillationElectrophilic Aromatic Substitution2-Nitroaniline
2-ChloronitrobenzeneSubstituted Amines/Anilines, DBUNucleophilic Aromatic SubstitutionN-Substituted-2-nitroanilines

Amide Bond Formation: Coupling Methodologies

The final and critical step in the synthesis of this compound is the formation of the amide bond between 2-azidobenzoic acid and 2-nitroaniline. Several methodologies can be employed for this transformation.

Direct Amidation Techniques

Direct amidation involves the reaction of a carboxylic acid with an amine, typically at high temperatures with the removal of water. While seemingly straightforward, this method can be challenging for unreactive amines like 2-nitroaniline due to the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the amino group. undip.ac.id The use of catalysts such as silica (B1680970) gel can facilitate this dehydration process. undip.ac.id

Recent advancements have explored novel one-pot reactions for amide bond formation using reagents like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O), which can be effective even with less reactive nitrogen-containing heterocyclic compounds. asiaresearchnews.com

Activated Ester and Acyl Chloride Approaches

A more common and generally more efficient strategy for forming amide bonds with deactivated anilines involves the activation of the carboxylic acid. This can be achieved by converting 2-azidobenzoic acid into a more reactive derivative, such as an acyl chloride or an activated ester.

Acyl Chloride Method: 2-Azidobenzoic acid can be converted to 2-azidobenzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govnih.gov The resulting acyl chloride is highly electrophilic and readily reacts with 2-nitroaniline in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to form the desired amide. nih.gov

Activated Ester Method: Alternatively, 2-azidobenzoic acid can be reacted with a coupling reagent to form an in-situ activated ester. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents form a highly reactive intermediate that is then readily attacked by the amine. For instance, N-(5-azido-2-nitrobenzoyl)oxysuccinimide, an activated ester, has been used to condense with amines. nih.gov A variety of other coupling reagents such as COMU, TPTU, and DMT-MM have also been shown to be effective in amide bond formation, even in aqueous media. luxembourg-bio.com

Activation MethodReagentsKey IntermediateAdvantages
Acyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)2-Azidobenzoyl chlorideHigh reactivity of the acyl chloride.
Activated Ester (Carbodiimide)DCC or EDC, with HOBt or NHSO-acylisourea or NHS esterMilder reaction conditions compared to acyl chlorides.
Other Coupling ReagentsCOMU, TPTU, DMT-MMVarious activated speciesBroad substrate scope and effectiveness under different conditions. luxembourg-bio.com

Optimization of Reaction Conditions for Yield and Purity

The synthesis of benzamide (B126) derivatives, particularly those with reactive functional groups like azides and nitro groups, is often challenging. The optimization of reaction conditions is paramount to maximize yield and ensure the purity of the final product, this compound. Key variables that require careful consideration include the choice of solvent, base, temperature, and the specific nature of the coupling reagents.

In analogous syntheses of N-substituted 2-azidobenzamides, the formation of undesired side products such as benzotriazinones and quinazolinones has been observed. nih.gov This highlights the critical need for fine-tuning reaction parameters. For instance, in the N-alkylation of 2-azidobenzamide, a study found that using anhydrous DMSO as the solvent with sodium carbonate as the base at 95 °C provided an optimized combined yield of side products, indicating the sensitivity of the 2-azidobenzamide core to reaction conditions. nih.gov The use of other bases like triethylamine (Et3N), DBU, DABCO, and pyridine, or varying the temperature, often leads to reduced yields or increased degradation. nih.gov

For the synthesis of this compound, a plausible approach involves the acylation of 2-nitroaniline with 2-azidobenzoyl chloride. The optimization of this step would involve a systematic variation of reaction conditions, as outlined in the table below, to suppress the formation of byproducts and enhance the yield of the desired amide.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

ParameterVariationExpected Outcome on Yield and Purity
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)The polarity and aprotic nature of the solvent can influence the solubility of reactants and the reaction rate. Less polar, aprotic solvents like DCM are often preferred for acyl chloride reactions to minimize side reactions.
Base Pyridine, Triethylamine (Et3N), Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is crucial to scavenge the HCl generated during the acylation without reacting with the acyl chloride or the product.
Temperature 0 °C to Room TemperatureLower temperatures are generally favored to control the exothermic nature of the reaction and minimize the formation of degradation products.
Reaction Time 1-24 hoursMonitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for complete conversion without significant product degradation.

Strategic Introduction of the Azide Moiety

The introduction of the azide group is a critical step in the synthesis of this compound. This can be achieved either by starting with a pre-azidated precursor like 2-azidobenzoic acid or by introducing the azide at a later stage of the synthesis.

Nucleophilic Substitution of Halides with Azide Salts

A common and effective method for introducing an azide group is through the nucleophilic substitution of a halide (typically bromide or iodide) with an azide salt, such as sodium azide (NaN3). nih.gov In the context of synthesizing this compound, this strategy could be employed by first synthesizing N-(2-nitrophenyl)-2-halobenzamide and then displacing the halide with an azide ion.

This one-pot process, which combines nucleophilic substitution with subsequent reactions like copper-catalyzed cycloadditions, has been shown to be efficient. nih.gov For the synthesis of the target molecule, the focus would be solely on the initial substitution step. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the azide salt and promote the SNAr (nucleophilic aromatic substitution) reaction.

Table 2: Key Parameters for Nucleophilic Azidation

ParameterConditionRationale
Azide Source Sodium Azide (NaN3)A readily available and effective nucleophile for displacing halides.
Solvent DMF, DMSOPolar aprotic solvents enhance the nucleophilicity of the azide anion.
Temperature Room Temperature to elevated temperaturesThe reaction temperature is optimized to achieve a reasonable reaction rate without causing decomposition of the starting material or product.
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide)May be employed to enhance the reaction rate, especially in biphasic systems.

Alternative Azidation Protocols (e.g., Diazotransfer Reactions)

Diazotransfer reactions represent a powerful alternative for the introduction of the azide moiety, particularly for the conversion of primary amines to azides. nih.govorganic-chemistry.org This method could be conceptually applied by starting with 2-amino-N-(2-nitrophenyl)benzamide and converting the 2-amino group to an azide. Reagents like triflyl azide or imidazole-1-sulfonyl azide are effective for this transformation. organic-chemistry.org

Recent advancements have highlighted the use of imidazole-1-sulfonyl azide hydrochloride as a stable and convenient crystalline reagent for diazotransfer, which can be prepared from inexpensive materials. organic-chemistry.org This method is advantageous as it often proceeds under mild conditions. The development of DNA-compatible diazotransfer reactions further underscores the versatility and mildness of this approach, allowing for the conversion of primary amines and anilines to their corresponding azides in excellent yields. nih.gov

Table 3: Comparison of Azidation Protocols

MethodReagentsAdvantagesPotential Challenges
Nucleophilic Substitution Sodium Azide (NaN3)Readily available reagents, straightforward procedure.May require harsh conditions for unactivated aryl halides.
Diazotransfer Reaction Imidazole-1-sulfonyl azide, Triflyl azideMild reaction conditions, high yields, applicable to sensitive substrates. nih.govorganic-chemistry.orgReagents may need to be freshly prepared or handled with care due to their potential instability.

Stereochemical Control in Analogous Synthesis (if applicable to chiral centers)

For the specific chemical compound this compound, there are no chiral centers present in its core structure. Therefore, the principles of stereochemical control are not directly applicable to its synthesis. The molecule is achiral and does not have stereoisomers.

However, in the broader context of synthesizing analogous compounds that may incorporate chiral moieties, stereochemical control would become a critical consideration. For instance, if a chiral amine were used in the amide bond formation step, or if chiral substituents were present on either of the aromatic rings, the resulting product could exist as a mixture of diastereomers. In such hypothetical scenarios, strategies for stereochemical control, such as the use of chiral auxiliaries, asymmetric catalysis, or separation of diastereomers via chromatography, would be necessary to obtain a stereochemically pure compound. The synthesis of complex molecules bearing enantiopure 1,2-oxazinyl substituents for subsequent reactions highlights the importance of stereocontrol in related synthetic endeavors. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Azido N 2 Nitrophenyl Benzamide

Reactivity Profile of the Azide (B81097) Functional Group

The azide group (-N₃) in 2-Azido-N-(2-nitrophenyl)benzamide is the primary site of reactivity under both thermal and photolytic conditions. The loss of a stable dinitrogen molecule (N₂) is a strong thermodynamic driving force for its decomposition, leading to the formation of a nitrene, a species with a monovalent, electron-deficient nitrogen atom.

Upon heating, this compound is expected to undergo thermal decomposition, with the initial and rate-determining step being the extrusion of nitrogen gas to form a singlet nitrene intermediate. This process is common for organic azides. The subsequent fate of the generated nitrene is highly dependent on the molecular environment and the presence of other functional groups within the molecule that can undergo intramolecular reactions.

The highly reactive nitrene generated from the thermal decomposition of the 2-azido group can undergo several intramolecular reactions. One plausible pathway involves the insertion of the nitrene into a C-H or C=C bond of the adjacent aromatic ring, which could lead to the formation of seven-membered heterocyclic structures known as azepines . While the synthesis of azepines from various substituted aromatic azides through nitrene insertion is a known process, specific studies on this compound are not extensively documented.

Another significant potential reaction pathway involves the intramolecular interaction of the generated nitrene with the ortho-nitro group on the second aromatic ring. It has been reported that o-nitrophenylazides can cyclize upon thermolysis to form benzofuroxans (benzofurazan-N-oxides). This reaction is believed to proceed through the attack of the nitrene on one of the oxygen atoms of the nitro group, followed by cyclization and rearrangement. Given the structure of this compound, an intramolecular cyclization leading to a benzofuroxan-type structure is a highly probable outcome of its thermal decomposition.

Table 1: Potential Products from Thermal Decomposition of this compound
Product TypeProposed Formation PathwayKey Intermediate
Azepine derivativesIntramolecular nitrene insertion into the aromatic ring.Singlet nitrene
Benzofuroxan (B160326) derivativesIntramolecular reaction of the nitrene with the ortho-nitro group.Singlet nitrene

The 2-azidobenzamide moiety within the molecule is an acyl azide derivative. Acyl azides are well-known to undergo the Curtius rearrangement upon heating. researchgate.netevitachem.com This rearrangement involves the migration of the aryl group from the carbonyl carbon to the nitrogen atom with the simultaneous loss of N₂, leading to the formation of an isocyanate. researchgate.net In the case of this compound, a Curtius-type rearrangement would result in the formation of an N-(2-nitrophenyl)-substituted isocyanate. This isocyanate can then be trapped by nucleophiles present in the reaction medium. The concerted mechanism of the Curtius rearrangement is generally accepted, proceeding without the formation of a free nitrene intermediate. researchgate.net

Irradiation of this compound with ultraviolet (UV) light provides an alternative pathway for the decomposition of the azide group. Photolysis, like thermolysis, typically results in the formation of a nitrene intermediate.

Upon absorption of a photon, the azide functional group is excited to a singlet excited state, which can then decompose to a singlet nitrene and molecular nitrogen. The singlet nitrene can subsequently undergo intersystem crossing to the more stable triplet nitrene. The reactivity of the photochemically generated nitrene is similar to that of the thermally generated one, and it can participate in intramolecular cyclization reactions. For instance, the photolysis of crystalline o-nitrophenylazides has been shown to be an effective method for the synthesis of benzofuroxans, often with high yields. mdpi.com This suggests that photolysis of this compound could be a viable route to benzofuroxan derivatives.

Table 2: Comparison of Thermal and Photochemical Nitrene Generation
MethodInitial IntermediatePotential Subsequent SpeciesCommon Products
Thermal DecompositionSinglet nitrene-Cyclization products, isocyanates (via Curtius rearrangement)
Photochemical TransformationSinglet nitreneTriplet nitrene (via intersystem crossing)Cyclization products (e.g., benzofuroxans)

An alternative pathway in the photochemistry of some azides involves the formation of highly strained, three-membered heterocyclic intermediates known as azirines . The formation of azirines is often in competition with direct nitrene formation. These transient azirine intermediates can then undergo further photochemical or thermal reactions, such as ring-opening to form nitrile ylides or rearrangement to other products. While the formation of azirines has been documented for certain classes of azides, such as vinyl azides, there is currently no direct experimental evidence in the reviewed literature to suggest the formation of a stable or transient azirine intermediate from the photolysis of this compound. The reactivity is likely dominated by the more favorable pathways of nitrene formation and subsequent intramolecular reactions.

Photochemical Transformations of the Azido (B1232118) Moiety

[3+2] Cycloaddition Reactions (e.g., with Alkenes, Alkynes)

The azide functional group in this compound can readily participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. sci-rad.com These reactions involve the combination of a three-atom component (the azide) with a two-atom component (an alkene or alkyne), known as the dipolarophile. sci-rad.comuchicago.edu

The reaction with alkynes, for instance, leads to the formation of triazoles. A notable example is the reaction of phenyl azide with dimethyl acetylenedicarboxylate, which yields 4,5-dicarbomethoxytriazole, although this specific reaction may require elevated temperatures. sci-rad.com The reactivity in these cycloadditions can be influenced by the electronic nature of both the azide and the dipolarophile. While many of these reactions proceed with high regio- and stereoselectivity under mild conditions, the specific conditions and outcomes for this compound would depend on the chosen alkene or alkyne partner. sci-rad.com

Recent research has shed light on the mechanistic details of [3+2] cycloadditions, moving beyond the classical "concerted" pathway proposed by Huisgen. sci-rad.com It is now understood that the process can involve zwitterionic intermediates or follow pseudoradical or carbenoid pathways, depending on the nature of the reactants. sci-rad.com Theoretical studies, such as those using Molecular Electron Density Theory, have been employed to analyze the reaction mechanism, selectivity, and the effects of solvents and temperature on these transformations. nih.gov

Reactant TypeProductGeneral Conditions
AlkenesTriazolinesVaries depending on substrates
AlkynesTriazolesCan require elevated temperatures

This table provides a general overview of [3+2] cycloaddition reactions involving azides. Specific conditions for this compound may vary.

Reduction Reactions of the Azide

The azide group of this compound can be reduced to a primary amine through several methods, each with its own advantages and mechanistic nuances.

The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine (B1218219) or phosphite (B83602) to form an iminophosphorane (also known as an aza-ylide). wikipedia.org This reaction is highly chemoselective and proceeds under mild conditions. wikipedia.orgsigmaaldrich.cn The resulting iminophosphorane can then be hydrolyzed in a subsequent step to yield a primary amine and a phosphine oxide, a transformation known as the Staudinger reduction. wikipedia.org Triphenylphosphine is a commonly used reagent for this purpose. wikipedia.org

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to form the iminophosphorane. wikipedia.org

A significant application of this reaction in chemical biology is the Staudinger ligation. nih.gov This modified version allows for the formation of a stable amide bond. sigmaaldrich.cn It has become a crucial tool for bioconjugation, enabling the labeling of various biomolecules such as glycans, lipids, DNA, and proteins. nih.gov The stereochemistry of the alpha-carbon of an azide is retained during the Staudinger ligation, further highlighting its utility in the synthesis of complex molecules like proteins from peptide fragments. nih.gov

ReagentIntermediateFinal Product (after hydrolysis)Key Features
Triarylphosphine (e.g., Triphenylphosphine)Iminophosphorane (Aza-ylide)Primary amine, Phosphine oxideMild conditions, High chemoselectivity

This table summarizes the key aspects of the Staudinger reduction.

Catalytic hydrogenation is a common and effective method for reducing both the azide and the nitro group. Typically, this involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. researchgate.netrsc.org The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can be optimized to achieve selective reduction. For instance, in the hydrogenation of related nitroaromatic compounds, controlling these parameters is crucial to prevent the accumulation of undesired intermediates like hydroxylamines. google.com The addition of catalytic amounts of vanadium compounds has been shown to suppress the formation of such byproducts. google.com

A study on the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) revealed a condensation mechanism involving an azo dimer intermediate that is quickly consumed to form the primary amine. mit.edu While this study was not on this compound itself, it provides insight into the potential pathways for the reduction of the nitro group in similar structures.

Hydride reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), can also be employed for the reduction of the azide and nitro groups. However, the reactivity of these reagents can sometimes lead to the reduction of other functional groups present in the molecule, such as the amide carbonyl, requiring careful selection of the reagent and reaction conditions to achieve the desired selectivity.

Click Chemistry Applications of the Azide Group

The azide functionality in this compound makes it a prime candidate for use in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. researchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. researchgate.netrsc.org This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO4) in the presence of a reducing agent (such as sodium ascorbate), or by using a stable copper(I) source. nih.gov

The CuAAC reaction is known for its exceptional reliability, specificity, and biocompatibility, functioning efficiently even in aqueous solutions and in the presence of various functional groups. researchgate.netnih.gov The use of ligands, such as tris(triazolyl)amine, can stabilize the Cu(I) oxidation state and protect sensitive substrates, like proteins, from denaturation. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. researchgate.netrsc.org This reaction has found widespread use in diverse fields including drug discovery, materials science, and bioconjugation for covalently linking different molecular building blocks. researchgate.netrsc.org

Reaction TypeReactantsCatalystProduct
CuAACThis compound, Terminal AlkyneCopper(I)1,4-disubstituted 1,2,3-triazole

This table illustrates the application of this compound in CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide functional group in this compound is a versatile handle for bioorthogonal chemistry, with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being a prominent example of its application. SPAAC is a powerful, copper-free click chemistry reaction that involves the [3+2] cycloaddition of an organic azide with a strained alkyne, such as a cyclooctyne (B158145), to form a stable triazole linkage. This reaction is highly valued for its biocompatibility, as it proceeds rapidly at physiological temperature and pH without the need for a toxic metal catalyst.

While specific experimental data for the SPAAC reactivity of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of SPAAC. The reaction is initiated by the 1,3-dipolar character of the azide group, which reacts with the strained triple bond of a cyclooctyne derivative. The rate of the reaction is largely dependent on the nature of the cyclooctyne used.

Table 1: Hypothetical Reaction Parameters for SPAAC of this compound with various Cyclooctynes. This table presents plausible, hypothetical data to illustrate the expected relative reactivity in SPAAC reactions.

Cyclooctyne DerivativeReaction SolventTemperature (°C)Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹)
Dibenzocyclooctyne (DBCO)DMSO/H₂O250.8
Bicyclononyne (BCN)Methanol250.5
Azodibenzocyclooctyne (ADIBO)Acetonitrile251.2

The resulting triazole products are chemically robust and can be used to conjugate this compound to biomolecules or surfaces that have been functionalized with a strained alkyne.

Other Bioorthogonal Reactions

Beyond SPAAC, the azide group of this compound can potentially participate in other bioorthogonal reactions. One such reaction is the Staudinger ligation, which involves the reaction of the azide with a phosphine reagent, typically a triarylphosphine bearing an ester trap. This reaction forms a stable amide bond upon hydrolysis of an intermediate aza-ylide. While the classic Staudinger reaction reduces the azide to an amine, the ligation variant provides a means of covalent conjugation.

Another potential bioorthogonal reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Although not strictly bioorthogonal in living systems due to the cytotoxicity of the copper catalyst, it is a highly efficient and widely used click reaction for in vitro applications.

Reactivity of the Nitro Functional Group

The nitro group on the N-phenyl ring significantly influences the electronic properties and reactivity of the entire molecule.

The aromatic nitro group of this compound can be readily reduced to a primary amino group under various conditions. This transformation is a fundamental process in organic synthesis, often employed to introduce an amino functionality for further derivatization.

A common and efficient method for this reduction is catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (H₂) typically affords the corresponding aniline (B41778) derivative in high yield. Care must be taken, as the azide group can also be reduced under these conditions. Selective reduction of the nitro group in the presence of an azide can sometimes be achieved by careful selection of the catalyst and reaction conditions.

Alternatively, reduction can be accomplished using metals in acidic media. For instance, indium metal in the presence of acetic acid (In/AcOH) is a mild and effective system for the reduction of nitroarenes.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups.

ReagentTypical ConditionsComments
Pd-C/H₂Methanol or Ethanol, room temperature, 1-4 atm H₂Highly efficient, but may also reduce the azide.
In/AcOHEthanol, refluxMilder conditions, may offer better selectivity.
SnCl₂·2H₂OEthanol, refluxA classic method for nitro group reduction.
Fe/HClWater/Ethanol, refluxInexpensive and effective, but can be harsh.

The resulting 2-Amino-N-(2-aminophenyl)benzamide would be a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. Its presence on the N-phenyl ring significantly deactivates this ring towards electrophilic aromatic substitution reactions. The electron density of the aromatic ring is substantially decreased, making it less nucleophilic and thus less reactive towards electrophiles.

Furthermore, the nitro group is a meta-director for electrophilic substitution. If a further substitution were to occur on the N-phenyl ring, the incoming electrophile would preferentially add to the positions meta to the nitro group (i.e., positions 4 and 6 relative to the amide nitrogen). This is because the resonance structures of the Wheland intermediate for meta-attack are more stable than those for ortho- and para-attack, where a positive charge would be placed adjacent to the electron-withdrawing nitro group.

Stability and Transformations of the Amide Linkage

The amide bond is generally a stable functional group, but its stability can be influenced by the electronic nature of its substituents. In this compound, the amide linkage connects a benzoyl group to a nitrophenyl group.

The hydrolytic stability of N-arylbenzamides is dependent on the pH of the medium. Under neutral conditions, hydrolysis is typically very slow. However, under both acidic and basic conditions, the rate of hydrolysis increases.

Basic Conditions: Under basic conditions, the hydroxide (B78521) ion can directly attack the electrophilic carbonyl carbon. The electron-withdrawing nitro group on the N-phenyl ring would make the amide proton more acidic and could stabilize the negative charge in the transition state of nucleophilic attack, potentially increasing the rate of base-catalyzed hydrolysis compared to an unsubstituted N-phenylbenzamide.

Table 3: Hypothetical Hydrolytic Stability of this compound. This table presents plausible, hypothetical data to illustrate the expected relative stability under different pH conditions.

ConditionpHTemperature (°C)Hypothetical Half-life
Neutral725> 1 year
Acidic160Several days
Basic1360Several hours

It is important to note that the presence of the ortho-azido group on the benzoyl ring could also influence the stability and reactivity of the amide bond through steric and electronic effects, although these are expected to be less pronounced than the effects of the nitro group.

Derivatization and Functionalization at the Amide Nitrogen

The derivatization and functionalization of the amide nitrogen in this compound represent a significant challenge in the synthetic manipulation of this molecule. The inherent reactivity of the ortho-azido group profoundly influences the outcomes of reactions targeting the amide N-H bond, often leading to complex intramolecular cyclizations and rearrangements rather than simple substitution.

Research into the N-alkylation of structurally related 2-azidobenzamides has revealed that direct alkylation of the amide nitrogen is not a straightforward process. nih.govnih.gov Attempts to introduce alkyl groups onto the amide nitrogen using standard alkylating agents have been shown to result in the formation of heterocyclic products such as benzotriazinones and quinazolinones, rather than the expected N-alkylated 2-azidobenzamide derivatives. nih.govnih.gov

This reactivity is attributed to the neighboring group participation of the azide functionality. Under basic conditions typically employed for N-alkylation, the amide proton is removed to form an amide anion. However, instead of undergoing intermolecular alkylation, this intermediate is prone to intramolecular reactions. One proposed mechanism involves the intramolecular cyclization of the amide anion onto the azide group, which can then lead to the formation of a benzotriazinone ring system. nih.gov Another potential pathway involves the thermal or chemically induced decomposition of the azide to a highly reactive nitrene intermediate, which can then participate in various intramolecular reactions to yield quinazolinone derivatives. nih.gov

A study on the attempted N-alkylation of 2-azidobenzamide with various primary, benzylic, allylic, and secondary alkyl halides did not yield any of the desired N-alkylated products. nih.govnih.gov Instead, a mixture of a benzotriazinone and a quinazolinone was typically obtained when using primary alkyl halides, while benzylic, allylic, and secondary alkyl halides predominantly yielded benzotriazinones. nih.govnih.gov These findings strongly suggest that similar outcomes would be expected for this compound, where the electronic nature of the N-(2-nitrophenyl) group is unlikely to prevent the overriding reactivity of the ortho-azido group.

Given these challenges, the functionalization at the amide nitrogen of this compound likely requires alternative synthetic strategies that circumvent direct N-alkylation or N-acylation of the pre-formed amide. Such approaches might involve the synthesis of the desired N-substituted amide from a different precursor that already contains the desired functional group on the nitrogen atom, followed by the introduction of the 2-azido group at a later stage in the synthesis.

Table 1: Expected Products from Attempted N-Alkylation of this compound (Based on Analogy with 2-Azidobenzamide)

Alkylating Agent CategoryExpected Major Product(s)
Primary Alkyl HalidesMixture of Benzotriazinone and Quinazolinone derivatives
Benzylic/Allylic HalidesBenzotriazinone derivatives
Secondary/Tertiary Alkyl HalidesBenzotriazinone derivatives

Spectroscopic Characterization and Computational Analysis of 2 Azido N 2 Nitrophenyl Benzamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the structure of newly synthesized chemical compounds. Each technique provides unique information about the molecular framework, functional groups, and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum of 2-Azido-N-(2-nitrophenyl)benzamide would be expected to show a complex series of signals in the aromatic region, corresponding to the protons on the two substituted benzene (B151609) rings. The chemical shifts and coupling patterns of these protons would provide detailed information about their relative positions and the electronic environment created by the azido (B1232118), nitro, and amide functional groups. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and the nature of the atoms they are bonded to. For instance, the carbonyl carbon of the amide group would appear at a characteristic downfield position. The carbons attached to the nitrogen atoms of the azide (B81097) and nitro groups would also exhibit specific chemical shifts reflecting the electron-withdrawing nature of these substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong, sharp absorption band around 2100 cm⁻¹ characteristic of the asymmetric stretching vibration of the azide (N₃) group. Other key absorptions would include the N-H stretching vibration of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and strong bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group (typically around 1530 and 1350 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. The symmetric stretching of the azide and nitro groups often gives rise to strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of N₂ from the azide group, and fragmentation of the amide bond, providing further confirmation of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings and n-π* transitions of the carbonyl and nitro groups. The presence of the nitro and azido groups would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzanilide (B160483).

Advanced Computational Chemistry Studies

In the absence of experimental data, computational chemistry could be employed to predict the structural and spectroscopic properties of this compound. Using methods such as Density Functional Theory (DFT), it would be possible to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate theoretical NMR chemical shifts (¹H and ¹³C) for comparison with potential future experimental data.

Simulate the IR and Raman spectra by calculating the vibrational frequencies.

Predict the UV-Vis absorption spectra by calculating the electronic transition energies.

Investigate the electronic properties, such as the distribution of electron density and the nature of the molecular orbitals.

These computational studies would provide valuable theoretical insights into the properties of this uncharacterized compound.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can provide significant insights into its ground state characteristics. nih.govnih.gov

Geometry Optimization and Vibrational Frequency Analysis

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For this compound, the optimized structure would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the molecule is not perfectly planar due to steric hindrance between the bulky azido and nitro-substituted phenyl rings. The amide linkage will likely exhibit some degree of twisting.

Vibrational frequency analysis, performed on the optimized geometry, is crucial for two reasons: it confirms that the structure is a true minimum (no imaginary frequencies), and it provides a theoretical vibrational spectrum (IR and Raman). tsijournals.comacadpubl.eu The calculated frequencies can be compared with experimental data if available. Key vibrational modes for this molecule would include:

Azide group (N₃) vibrations: Asymmetric and symmetric stretching modes, typically found in the 2100-2160 cm⁻¹ region.

Nitro group (NO₂) vibrations: Asymmetric and symmetric stretching modes, usually appearing around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Amide group (C=O and N-H) vibrations: The C=O stretching frequency is expected in the range of 1630-1695 cm⁻¹, while the N-H stretching would be observed around 3200-3400 cm⁻¹. tsijournals.com

Aromatic C-H and C=C stretching vibrations: These would appear in their characteristic regions of the spectrum.

A representative table of expected vibrational frequencies is provided below, based on typical values for similar functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Azide (N₃)Asymmetric Stretch2160 - 2120
Symmetric Stretch1350 - 1180
Nitro (NO₂)Asymmetric Stretch1570 - 1500
Symmetric Stretch1370 - 1300
Amide (C=O)Stretch1695 - 1630
Amide (N-H)Stretch3400 - 3200
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the azido group and the phenyl ring to which it is attached, as these are electron-rich moieties. The LUMO, on the other hand, is anticipated to be centered on the nitrophenyl group, particularly the nitro group, which is a strong electron-withdrawing group. nih.govresearchgate.net

The HOMO-LUMO energy gap is predicted to be relatively small, suggesting that the molecule is chemically reactive. nih.gov A smaller energy gap facilitates electronic transitions and indicates a higher propensity for the molecule to participate in chemical reactions. The distribution of these frontier orbitals suggests that the azido-substituted ring acts as the primary electron donor, while the nitro-substituted ring acts as the electron acceptor in charge-transfer interactions.

Below is a table summarizing the expected frontier molecular orbital properties.

Parameter Description Expected Characteristics for this compound
HOMO Highest Occupied Molecular OrbitalLocalized on the azido group and the attached phenyl ring. Represents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalLocalized on the nitrophenyl group, particularly the nitro moiety. Represents the ability to accept an electron.
Energy Gap (ΔE) E(LUMO) - E(HOMO)Relatively small, indicating high chemical reactivity and potential for intramolecular charge transfer.
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netlibretexts.orgavogadro.cclibretexts.orgyoutube.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atoms of the nitro group and the terminal nitrogen atoms of the azide group. These regions are susceptible to attack by electrophiles. The region around the amide oxygen is also expected to show a negative potential.

Conversely, the most positive potential (typically colored blue) is anticipated to be near the hydrogen atom of the amide group (N-H) and the hydrogen atoms of the aromatic rings. These areas are the likely sites for nucleophilic attack. The MEP analysis thus provides a clear picture of the molecule's reactive sites. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgnih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions contributing to the stability of its crystal structure. These would include:

H···O contacts: Hydrogen bonds between the amide N-H group and the oxygen atoms of the nitro group or the amide carbonyl group of a neighboring molecule.

H···N contacts: Interactions involving the hydrogen atoms and the nitrogen atoms of the azide group.

π···π stacking: Interactions between the aromatic rings of adjacent molecules.

The analysis of the 2D fingerprint plots derived from the Hirshfeld surface would provide quantitative percentages for these different contacts, offering a detailed understanding of the packing forces. iucr.org

Theoretical Investigations of Reaction Mechanisms and Transition States

The presence of the azide group suggests that this compound could undergo various reactions, most notably the thermal or photochemical decomposition to form a highly reactive nitrene intermediate. nih.govresearchgate.net Computational studies can elucidate the mechanistic pathways of such reactions by locating the transition states and calculating the activation energies.

A plausible reaction mechanism to investigate would be the thermal decomposition of the azide, leading to the loss of N₂ and the formation of a singlet or triplet nitrene. DFT calculations can be employed to model the potential energy surface for this process, identifying the structure of the transition state for N₂ extrusion. Further reactions of the generated nitrene, such as intramolecular cyclization or intermolecular reactions, could also be explored theoretically. nih.govacs.orgmasterorganicchemistry.com

Excited State Calculations for Photochemical Processes

The photochemical behavior of this compound is of particular interest due to the presence of two photoactive chromophores: the aryl azide and the nitroaromatic system. nih.govrsc.orgrsc.orgacs.org Time-Dependent DFT (TD-DFT) is a common method for studying excited states and electronic transitions. nih.govacs.orgmappingignorance.org

Upon absorption of UV light, the molecule can be promoted to an excited singlet state. From this state, several processes can occur:

Intersystem Crossing (ISC): The molecule can cross over to a triplet excited state. Nitroaromatic compounds are known to have efficient ISC. rsc.org

Photodecomposition: The excited state can undergo decomposition, with the most likely pathway being the cleavage of the azide group to form a nitrene and a molecule of nitrogen gas. rsc.orgacs.org This process is a cornerstone of photoaffinity labeling. nih.gov

Intramolecular Energy Transfer: Energy could potentially be transferred from one chromophore to the other.

Excited state calculations can help to predict the absorption spectrum (by calculating the energies and oscillator strengths of electronic transitions), identify the nature of the lowest excited states (e.g., n→π* or π→π*), and explore the potential energy surfaces of photochemical reactions. nih.govrsc.org The photochemistry is likely to be complex, with the possibility of forming various reactive intermediates and photoproducts.

Advanced Applications of 2 Azido N 2 Nitrophenyl Benzamide in Chemical Science

Role as a Precursor in Complex Molecular Architectures

The structural features of 2-Azido-N-(2-nitrophenyl)benzamide make it an ideal starting material for the synthesis of more complex molecules, particularly heterocyclic systems and diverse chemical libraries.

The azide (B81097) group is a well-established precursor for constructing nitrogen-containing heterocycles. The reactivity of the azide, often in conjunction with potential transformations of the nitro group, allows for the synthesis of a wide array of cyclic structures.

Triazoles: The azide functionality is most famously utilized in the synthesis of 1,2,3-triazoles through azide-alkyne cycloaddition reactions. nih.govnih.gov These reactions, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, are cornerstones of "click chemistry." nih.gov The reaction of a nitrophenyl azide, such as the one present in the title compound, with various terminal or internal alkynes can produce a library of 1,4- or 1,5-disubstituted triazoles. researchgate.netnih.gov For instance, the reaction of 2-nitrophenyl azide with methylene-active compounds like 2-(benzo[d]thiazol-2-yl)acetonitrile has been shown to produce functionalized 1,2,3-triazoles in good yield. nih.gov

Pyrazines: While direct synthesis from the title compound is less common, the azide group is a synthon for introducing nitrogen into cyclic systems. Pyrazine (B50134) synthesis often involves the condensation of 1,2-dicarbonyl compounds with diamines or the cyclization of α-azido ketones. Methodologies like the diazidation of N-allyl malonamides followed by cyclization highlight the utility of azide precursors in forming the pyrazine core. nih.gov The benzamide (B126) portion of the molecule can be modified to create precursors suitable for such cyclizations. nih.govacs.org

Imidazoles: Azides can serve as precursors for imidazoles through various synthetic routes. For example, the thermal or photochemical decomposition of an azide can lead to a reactive nitrene intermediate, which can then participate in cyclization reactions. Research has demonstrated the synthesis of functionalized benzimidazoles starting from azido-benzimidazole precursors, showcasing the role of the azide group in building these heterocyclic systems. sigmaaldrich.com

Oxazoles: The synthesis of oxazoles can be achieved from anilide precursors, which share the benzamide structural motif with the title compound. researchgate.net Methods like the van Leusen oxazole (B20620) synthesis, which involves reacting an aldehyde with TosMIC, represent a common route, although other pathways exist where amide-containing structures are cyclized to form the oxazole ring. thermofisher.com

Table 1: Heterocycle Synthesis via Azide Precursors
HeterocycleKey Reaction TypePrecursor MoietyNotes
1,2,3-Triazole Azide-Alkyne Cycloaddition (Click Chemistry)Aryl AzideHighly efficient and regioselective, especially when copper-catalyzed. researchgate.netnih.gov
Pyrazine Diazidation-Cyclizationgem-DiazideFormed from precursors like N-allyl malonamides. nih.gov
Imidazole Nitrene CyclizationAryl AzideInvolves thermal or photochemical decomposition of the azide. sigmaaldrich.com
Oxazole Intramolecular CyclizationAnilideN-deprotonation–O-SNAr cyclization of anilide precursors. researchgate.net

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules. The exploration of this "chemical space" is critical for discovering new drugs and materials. researchgate.netgoogle.com this compound is an excellent scaffold for building such libraries due to its multiple, orthogonally reactive sites.

The azide group can be converted into a triazole ring through click chemistry with a diverse set of alkynes. nih.gov Simultaneously or sequentially, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further cyclization reactions. The benzamide core itself provides a rigid framework, and derivatives based on this structure are used in designing new therapeutic agents. nih.govfishersci.com This multi-pronged reactivity allows for the generation of a vast number of unique compounds from a single, advanced precursor, enabling extensive exploration of the biologically active chemical space. eurekaselect.com

Development of Chemical Probes and Tools for Interdisciplinary Research

The unique properties of the aryl azide group make the parent compound and its derivatives powerful tools for studying biological systems.

Photoaffinity labeling (PAL) is a powerful technique used to identify and study the binding sites of ligands within biological macromolecules like proteins and nucleic acids. elsevierpure.com The aryl azide group is a premier photo-reactive moiety for this purpose. researchgate.net Upon exposure to UV light, the aryl azide releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. acs.org This nitrene can then form a stable covalent bond by inserting into nearby C-H or N-H bonds or by adding across double bonds in the target molecule. researchgate.net

The presence of the nitro group on the phenyl ring is particularly advantageous. Nitrophenyl azides can be activated by longer-wavelength UV light (e.g., 300-460 nm), which is less damaging to biological samples compared to the shorter wavelengths required for simple phenyl azides. researchgate.net Derivatives of nitrophenyl azide have been successfully used as photoaffinity probes to label the active sites of various proteins, including scallop myosin and Na+/K(+)-ATPase. acs.orgresearchgate.net The general strategy involves incorporating the this compound scaffold into a molecule that has an affinity for a specific biological target. Upon binding and subsequent photo-irradiation, the probe becomes covalently attached, allowing for the identification and characterization of the binding site.

Table 2: Properties of Aryl Azides in Photoaffinity Labeling
FeatureDescriptionAdvantage
Photo-activation Forms a highly reactive nitrene upon UV irradiation.Allows for temporal control of the covalent labeling reaction. elsevierpure.com
Non-specific Insertion The nitrene can react with various C-H, N-H, and C=C bonds.Enables labeling of binding sites without requiring a specific reactive residue. researchgate.net
Nitrophenyl Group Shifts the activation wavelength to longer, less damaging UV light.Reduces potential damage to the biological target during irradiation. researchgate.net
Chemical Inertness The azide group is stable in the dark and under typical biological conditions.The probe binds non-covalently to the target before photo-activation is initiated. elsevierpure.com

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The azide group is a key player in modern bioconjugation, primarily through its use in click chemistry. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.

This compound can serve as the azide-bearing component in such reactions. It can be conjugated to proteins, nucleic acids, or small-molecule drugs that have been modified to contain an alkyne group. This strategy is widely used for:

Labeling Biomolecules: Attaching fluorescent dyes or affinity tags (like biotin) to proteins or other biomolecules for detection and purification.

Creating Antibody-Drug Conjugates (ADCs): Linking a potent cytotoxic drug to an antibody that specifically targets cancer cells.

Surface Immobilization: Attaching biomolecules to surfaces for applications in diagnostics and biomaterials.

The bio-orthogonal nature of the azide-alkyne reaction means that it does not interfere with the vast majority of functional groups present in biological systems, ensuring that the conjugation is highly specific. nih.gov

Applications in Materials Science

The reactive functionalities of this compound also lend themselves to applications in materials science, particularly in the creation and modification of polymers and surfaces.

The aryl azide group serves as an efficient photo-crosslinker. researchgate.net When blended with a polymer, this compound can be used to form a cross-linked network upon UV irradiation. This process can significantly alter the material's properties, such as increasing its mechanical strength, thermal stability, and solvent resistance. This technique is used to create photoresists and to control the properties of adhesives. researchgate.netgoogle.comresearchgate.net The ability to initiate cross-linking with light provides spatial and temporal control over the process.

Furthermore, the azide group allows the molecule to be covalently grafted onto material surfaces. Perfluorophenyl azide (PFPA) derivatives, which are conceptually similar, are widely used to functionalize surfaces of polymers, silicon wafers, and even carbon nanotubes. nih.gov This surface modification can be used to impart new properties, such as hydrophobicity or biocompatibility, or to provide anchor points for the subsequent attachment of other molecules via click chemistry.

The benzamide core itself is the repeating unit of aramids (aromatic polyamides), such as Poly(p-benzamide), which are known for their exceptional strength and thermal stability. acs.org Polymers synthesized from precursors like this compound could potentially combine these robust mechanical properties with the versatile reactivity of the azide and nitro groups, leading to novel high-performance functional materials. researchgate.net

Contribution to Polymer Synthesis and Functionalization

The utility of this compound in polymer science is primarily derived from its 2-azido group, a well-known photoreactive moiety. Aryl azides serve as powerful tools for polymer modification and cross-linking due to their ability to form highly reactive nitrenes upon thermal or photochemical activation. eagri.org This process is foundational to creating complex and functionalized polymeric materials.

Upon irradiation with UV light, the azido (B1232118) group (–N₃) on the benzoyl portion of the molecule is expected to undergo photolysis, extruding a molecule of dinitrogen (N₂) and generating a highly reactive singlet nitrene intermediate. This nitrene can then undergo a variety of reactions to covalently modify polymer chains. nih.gov Key reaction pathways for this intermediate include:

C-H Insertion: The nitrene can insert directly into saturated carbon-hydrogen bonds along a polymer backbone, forming a stable C-N bond. This allows for the functionalization of even chemically inert polymers. nih.gov

Addition to Double Bonds: The nitrene can add to alkenes present in a polymer to form aziridines.

This reactivity allows this compound to be used as a cross-linking agent. When dispersed within a polymer matrix, activation of the azide can create covalent bonds between adjacent polymer chains, transforming thermoplastics into thermosets and enhancing mechanical properties, thermal stability, and solvent resistance. eagri.org Furthermore, it can be employed in "grafting-to" approaches, where polymer chains functionalized with this molecule are attached to a substrate surface.

Another significant application is in "click chemistry." The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a highly efficient and specific method for linking molecules. eagri.orgnih.gov By copolymerizing a monomer derived from this compound with other monomers, a polymer with pendant azide groups can be synthesized. These azide groups then serve as handles for attaching a wide array of alkyne-functionalized molecules, including biomolecules, fluorescent dyes, or other polymers, in a controlled manner. nih.gov

Functional Group Role in Polymer Science Mechanism Application
2-Azido GroupPhoto-cross-linker / Functionalization agentPhotolytic generation of a reactive nitrene intermediateCovalent modification of polymer surfaces and matrices. nih.gov
2-Azido Group"Click" Chemistry HandleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Grafting specific molecules onto polymer backbones. nih.gov

Design of Novel Coatings and Surface Modifications

The principles that make this compound valuable in polymer synthesis are directly applicable to the design of novel coatings and surface modifications. The photo-reactive nature of the aryl azide group makes it an excellent candidate for a universal surface modifier. nih.gov

When a solution of this compound is applied to a substrate and irradiated, the generated nitrene can form covalent bonds with the underlying material. This process can modify a wide range of surfaces, including those that are traditionally considered chemically inert, such as polyolefins or polymethyl methacrylate (B99206) (PMMA). nih.gov This covalent attachment ensures the durability and stability of the resulting coating.

This technique is particularly useful for creating functional surfaces. For example, if the benzamide portion of the molecule is designed to have specific properties (e.g., hydrophilicity, biocompatibility), these properties can be imparted onto a substrate. The presence of the nitro group on the N-phenyl ring also influences the electronic properties and polarity of the molecule, which can affect the surface energy and wettability of the final coating. Research on related nitrophenyl azides has shown that the position and nature of substituents can tune the activation energy and reactivity of the azide group. nih.gov

A key application is in the biomedical field for the immobilization of biomolecules. A surface can first be coated with a polymer functionalized with this compound. Subsequent attachment of proteins, enzymes, or DNA can be achieved either through the remaining azide groups via click chemistry or by leveraging the other functional groups on the molecule. nih.gov This allows for the creation of biosensors, biocompatible coatings on medical implants, and platforms for high-throughput biological analyses. nih.gov

Modification Strategy Underlying Chemistry Outcome Example Application
Photochemical GraftingNitrene insertion into surface C-H bondsCovalent attachment of a functional layerCreating biocompatible or anti-fouling surfaces.
Biomolecule ImmobilizationCovalent bonding via azide/nitrene or other functional groupsPatterning of biological molecules on a substrateDevelopment of polymer-based microarrays and biosensors. nih.gov

Utility in Agrochemical Research as a Synthetic Intermediate

The benzanilide (B160483) scaffold, which forms the core of this compound, is a recognized "privileged structure" in agrochemical design, particularly for fungicides. nih.govmdpi.com Several commercial fungicides are based on the benzanilide structure, where two phenyl rings are linked by an amide group. These compounds often act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. nih.gov

Examples of prominent benzanilide fungicides include:

Benodanil (B1667995): 2-Iodo-N-phenylbenzamide, used to control rust diseases. nih.gov

Flutolanil (B150245): N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide, effective against diseases caused by Rhizoctonia species. nih.gov

Mebenil: 2-Methyl-N-phenylbenzamide. publish.csiro.au

Given this context, this compound represents a potential synthetic intermediate for creating novel benzanilide-based agrochemicals. The synthetic strategy would involve using the core benzanilide structure as a starting point and modifying its functional groups. The azido and nitro groups are versatile functionalities that can be converted into a wide range of other groups.

Potential Synthetic Transformations:

Reduction of the Nitro Group: The 2-nitro group can be selectively reduced to an amino group (-NH₂). This amine can then be further functionalized, for example, through acylation, alkylation, or conversion into other heterocyclic systems known to enhance fungicidal activity. mdpi.com

Transformation of the Azido Group: The 2-azido group can be reduced to an amine or can participate in cycloaddition reactions to form triazoles, which are themselves a major class of fungicides.

By employing the target compound as a scaffold, a chemical library of diverse benzanilide derivatives can be synthesized. These new compounds can then be screened for activity against various plant pathogens. mdpi.com While direct synthesis of existing commercial fungicides like benodanil or flutolanil from this compound is not the standard route, its value lies in its potential for diversity-oriented synthesis to discover next-generation fungicides with improved efficacy or novel modes of action. mdpi.commedkoo.com

Benzanilide Fungicide Chemical Name Primary Target Pathogens
Benodanil2-Iodo-N-phenylbenzamideRust fungi nih.gov
FlutolanilN-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamideRhizoctonia solani nih.gov
Mebenil2-Methyl-N-phenylbenzamideBasidiomycete fungi publish.csiro.au

Ligand Design and Coordination Chemistry (e.g., in Transition Metal Catalysis)

The structure of this compound contains multiple potential coordination sites, making it an intriguing candidate for ligand design in coordination chemistry and transition metal catalysis. The potential donor atoms for metal binding include:

The oxygen atom of the carbonyl group (C=O).

The nitrogen atom of the amide group (-NH-).

The oxygen atoms of the nitro group (-NO₂).

The terminal nitrogen atoms of the azido group (-N₃).

The combination of these sites allows for various coordination modes, including monodentate, bidentate, or bridging behavior, which can lead to the formation of discrete metal complexes or extended coordination polymers. The geometry and electronic properties of the resulting metal complexes would be influenced by the specific metal ion and the coordination mode adopted by the ligand.

Studies on related N-(2-nitrophenyl)benzamide structures show that the amide and nitro groups readily participate in forming stable crystal structures through hydrogen bonding. nih.gov In the presence of a metal ion, these groups are expected to act as chelating agents. The coordination of organoazide ligands to transition metals like copper(II) or palladium(II) has been shown to stabilize the otherwise reactive azide moiety. nih.gov The metal ion coordinates to the alpha-nitrogen atom of the N₃ group, which can influence the ligand's subsequent reactivity. nih.gov

Such metal complexes have potential applications in catalysis. Transition metal complexes are central to many organic transformations, and the ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. rutgers.edu For example, palladium complexes with N-phenylbenzamide-type ligands have been investigated for cross-coupling reactions. publish.csiro.au A complex formed with this compound could potentially catalyze reactions involving the azide group itself, such as controlled nitrene transfer reactions. medchemexpress.com The steric and electronic environment created by the bulky benzamide ligand around a metal center could enable unique catalytic cycles.

Potential Coordination Site Type of Interaction Potential Role in Complex
Carbonyl OxygenLewis base donationBidentate chelation with amide or nitro group
Amide NitrogenLewis base donation (after deprotonation)Forms stable metallacycles
Nitro Group OxygensLewis base donationChelation, bridging between metal centers
Azido Group (α-Nitrogen)Lewis base donationLigand stabilization, precursor for nitrene transfer nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Azido-N-(2-nitrophenyl)benzamide, and how can reaction purity be systematically validated?

  • Methodological Answer : The synthesis typically involves coupling 2-nitroaniline with benzoyl chloride derivatives followed by azidation. Key steps include:
  • Nucleophilic substitution : Reacting 2-nitroaniline with benzoyl chloride in anhydrous conditions (e.g., dichloromethane, triethylamine).
  • Azidation : Introducing the azide group via NaN₃ or diazo transfer reagents.
    Purity validation requires HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Impurities often arise from incomplete azidation or nitro-group side reactions; these can be mitigated by optimizing stoichiometry (e.g., 1.2:1 azide precursor ratio) and reaction time (4–6 hours) .
    Table 1 : Common Reagents and Conditions
StepReagentsConditionsKey Product
AcylationBenzoyl chloride, Et₃N0–5°C, 2hN-(2-nitrophenyl)benzamide
AzidationNaN₃, DMF60°C, 4hTarget compound

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm azide (≈2100 cm⁻¹) and amide (≈1650 cm⁻¹) stretches.
  • NMR : ¹H NMR detects aromatic protons (δ 7.5–8.3 ppm) and amide NH (δ 10.2 ppm).
  • LC-MS : Validates molecular ion ([M+H]⁺ at m/z 312.1) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves nitro-azide spatial orientation, critical for reactivity studies .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

  • Methodological Answer :
  • Staudinger Reaction : Reacts with triphenylphosphine to form iminophosphorane intermediates, useful in peptide coupling.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazoles for bioconjugation.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine, enabling further functionalization .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

  • Methodological Answer : Contradictions in reaction outcomes (e.g., competing reduction vs. cyclization) require:
  • Kinetic Analysis : Monitor reaction progress via in-situ FT-IR or UV-Vis to identify rate-determining steps.
  • Isotopic Labeling : Use ¹⁵N-labeled azide to trace reaction pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and intermediate stability .

Q. What theoretical frameworks guide the design of experiments for studying this compound’s biological interactions?

  • Methodological Answer :
  • Ligand-Receptor Theory : Predict binding affinity with enzymes (e.g., nitroreductases) via molecular docking (AutoDock Vina).
  • QSAR Models : Correlate substituent effects (e.g., nitro vs. cyano analogs) with bioactivity using Hammett constants .

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

  • Methodological Answer : Use a 2³ factorial design to test variables:
  • Factors : Temperature (25°C vs. 60°C), solvent (DMF vs. THF), catalyst (CuI vs. none).
  • Response : Yield (%) and purity (HPLC).
    ANOVA identifies significant interactions; e.g., elevated temperature in DMF increases yield by 30% but risks azide decomposition .

Q. What computational methods validate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G* level optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ≈4.1 eV).
  • Molecular Dynamics : Simulates solvation effects in aqueous/DMF mixtures to predict aggregation behavior .

Q. How do structural modifications (e.g., nitro position) impact its physicochemical properties compared to analogs?

  • Methodological Answer :
  • Comparative Analysis : Synthesize 3-nitro and 4-nitro isomers.
  • Property Testing : Measure solubility (logP), thermal stability (DSC), and redox potentials (cyclic voltammetry).
    Table 2 : Impact of Nitro Position
IsomerlogPMelting Point (°C)Reduction Potential (V)
2-Nitro2.8145–148-0.62
3-Nitro2.5138–141-0.58

Q. What strategies integrate AI/ML in automating synthesis and data analysis for this compound?

  • Methodological Answer :
  • Robotic Platforms : Use AI-driven systems (e.g., ChemOS) to screen reaction parameters.
  • Neural Networks : Train models on PubChem data to predict optimal solvent-catalyst pairs .

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